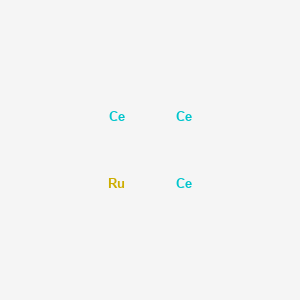
Cerium;ruthenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium-ruthenium compounds are a unique class of materials that combine the properties of cerium and ruthenium. Cerium, a lanthanide, is known for its interesting magnetic and structural properties, while ruthenium, a transition metal, is recognized for its catalytic abilities. Together, these elements form compounds that exhibit fascinating behaviors, particularly in the field of strongly correlated electron physics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cerium-ruthenium compounds can be synthesized through various methods. One common approach involves the use of cerium and ruthenium salts in a controlled environment. For instance, cerium-ruthenium catalysts can be prepared by impregnating cerium oxide supports with ruthenium clusters or nanoparticles. The reaction conditions typically involve high temperatures and specific atmospheric conditions to ensure the proper formation of the desired compounds .
Industrial Production Methods: In industrial settings, cerium-ruthenium compounds are often produced using advanced techniques such as chemical vapor deposition or sol-gel methods. These methods allow for precise control over the composition and structure of the compounds, ensuring high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: Cerium-ruthenium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of cerium and ruthenium, which can vary depending on the reaction conditions .
Common Reagents and Conditions: Common reagents used in the reactions of cerium-ruthenium compounds include strong oxidizing agents like cerium(IV) ammonium nitrate and reducing agents such as hydrogen gas. The reaction conditions often involve high temperatures and controlled atmospheres to facilitate the desired transformations .
Major Products: The major products formed from the reactions of cerium-ruthenium compounds depend on the specific reaction pathways. For example, oxidation reactions may yield cerium(IV) oxide and ruthenium oxides, while reduction reactions can produce cerium(III) compounds and metallic ruthenium .
Wissenschaftliche Forschungsanwendungen
Cerium-ruthenium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including hydrogen production and ammonia synthesis . In biology and medicine, cerium compounds are known for their antimicrobial properties, and when combined with ruthenium, they can enhance these effects . In industry, cerium-ruthenium compounds are utilized in the production of advanced materials with unique magnetic and electronic properties .
Wirkmechanismus
The mechanism of action of cerium-ruthenium compounds involves the interaction of cerium and ruthenium at the molecular level. Cerium can exist in multiple oxidation states, which allows it to participate in redox reactions. Ruthenium, on the other hand, is known for its catalytic properties, particularly in the oxidation of water. The combination of these elements results in compounds that can facilitate complex chemical transformations, such as the oxidation of water to molecular oxygen .
Vergleich Mit ähnlichen Verbindungen
Cerium-ruthenium compounds can be compared to other similar compounds, such as cerium-platinum and cerium-palladium compounds. While all these compounds exhibit interesting catalytic properties, cerium-ruthenium compounds are unique due to their ability to form strongly correlated electron systems. This property makes them particularly valuable in the study of condensed matter physics and the development of advanced materials .
List of Similar Compounds:- Cerium-platinum compounds
- Cerium-palladium compounds
- Cerium-iridium compounds
- Ruthenium-platinum compounds
- Ruthenium-palladium compounds
Cerium-ruthenium compounds stand out due to their unique combination of magnetic, structural, and catalytic properties, making them a valuable subject of study in various scientific fields.
Eigenschaften
CAS-Nummer |
93746-16-8 |
|---|---|
Molekularformel |
Ce3Ru |
Molekulargewicht |
521.4 g/mol |
IUPAC-Name |
cerium;ruthenium |
InChI |
InChI=1S/3Ce.Ru |
InChI-Schlüssel |
ZRICEPGNZRJYMQ-UHFFFAOYSA-N |
Kanonische SMILES |
[Ru].[Ce].[Ce].[Ce] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


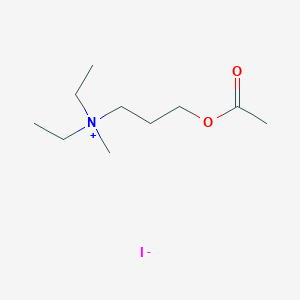

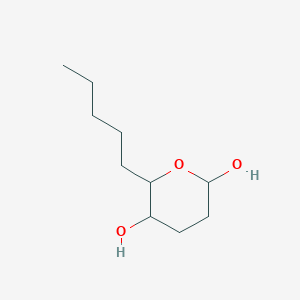
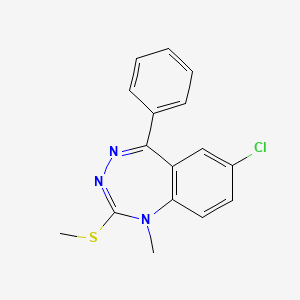
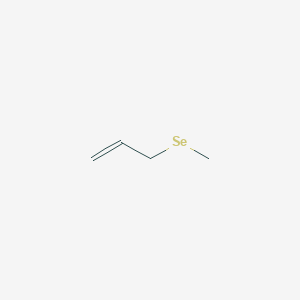
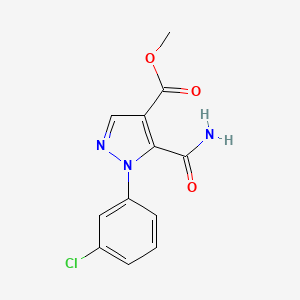
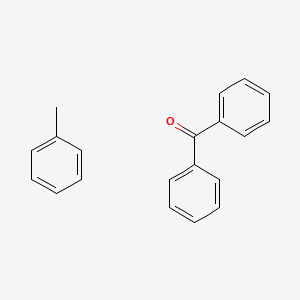
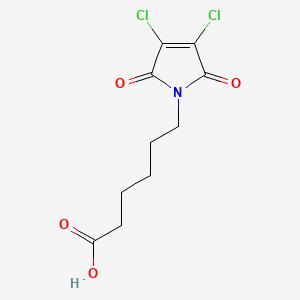
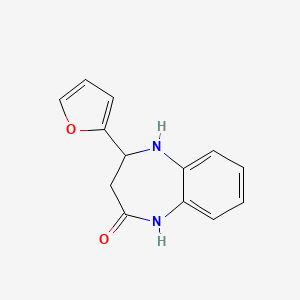
![2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide](/img/structure/B14344492.png)
![1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14344493.png)
![2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14344514.png)
![2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione](/img/structure/B14344515.png)
![5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B14344519.png)
